2-(2-Cyclohexylpropoxy)propanal
Description
2-(2-Cyclohexylpropoxy)propanal is an aldehyde derivative characterized by a propanal backbone (CH₃CH₂CHO) functionalized with a 2-cyclohexylpropoxy group. The cyclohexyl moiety introduces significant steric bulk and lipophilicity, while the ether linkage (propoxy) may modulate electronic effects and stability. Its reactivity is governed by the aldehyde group, which is prone to oxidation and nucleophilic addition reactions, while the cyclohexylpropoxy substituent may influence solubility and bioavailability .
Properties
CAS No. |
90276-86-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(2-cyclohexylpropoxy)propanal |
InChI |
InChI=1S/C12H22O2/c1-10(9-14-11(2)8-13)12-6-4-3-5-7-12/h8,10-12H,3-7,9H2,1-2H3 |
InChI Key |
BRSOMIWEAQFUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(C)C=O)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylpropoxy)propanal can be achieved through several methods. One common approach involves the oxidation of 2-(2-Cyclohexylpropoxy)propanol using oxidizing agents such as acidified potassium dichromate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylpropoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines.
Major Products Formed
Oxidation: 2-(2-Cyclohexylpropoxy)propanoic acid.
Reduction: 2-(2-Cyclohexylpropoxy)propanol.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
2-(2-Cyclohexylpropoxy)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylpropoxy)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The cyclohexyl group may also contribute to the compound’s hydrophobic interactions with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-(2-Cyclohexylpropoxy)propanal, enabling comparisons of reactivity, applications, and physicochemical properties:
Structural and Functional Group Analysis
Reactivity and Stability
- Aldehyde Reactivity : All propanal derivatives undergo aldehyde-specific reactions (e.g., oxidation to carboxylic acids, nucleophilic additions). The electron-donating cyclohexylpropoxy group in the target compound may stabilize the aldehyde via inductive effects, reducing its susceptibility to oxidation compared to aromatic analogs like 2-(2,3-dimethylphenyl)-1-propanal .
- Ether vs. Ester/Carboxylic Acid: Unlike 2-(4-chloro-2-methylphenoxy)propionic acid (a carboxylic acid ester), the target compound’s ether linkage lacks acidic protons, rendering it less reactive in acid-base interactions but more stable toward hydrolysis .
Research Findings and Data Gaps
- Synthetic Routes : details methods for synthesizing dimethylphenyl-propanal via chloroacetone, suggesting analogous strategies for the target compound (e.g., alkylation of propanal precursors) .
- Atmospheric Reactivity : highlights the propensity of aldehydes to undergo hydration and condensation, implying environmental persistence concerns for this compound .
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